

Quantitative Pharmacodynamics & Pharmacokinetics of Rucaparib

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Compound Focus: Rucaparib Camsylate

CAS No.: 1859053-21-6

Cat. No.: S007097

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Parameter	Value / Description	Significance / Context
PARP1 IC ₅₀ (Catalytic Inhibition)	0.8 nM [1]	Demonstrates high potency in blocking PARP1 enzyme activity.
PARP2 IC ₅₀ (Catalytic Inhibition)	0.5 nM [1]	Demonstrates high potency in blocking PARP2 enzyme activity.
PARP3 IC ₅₀ (Catalytic Inhibition)	28 nM [1]	Potent inhibition, though slightly lower affinity than for PARP1/2.
PARP1 Inhibitory Constant (K _i)	1.4 nM [1]	Measures high binding affinity to the PARP1 active site.
PARP2 Inhibitory Constant (K _i)	0.17 nM [1]	Indicates even higher binding affinity for PARP2 than PARP1.
Mechanism of Action	Catalytic inhibition & PARP-DNA trapping [1]	Blocks enzyme activity and "traps" PARP on DNA, leading to replication fork collapse.
Absolute Oral Bioavailability	36% [1]	Moderate bioavailability, suitable for oral dosing.

Parameter	Value / Description	Significance / Context
Time to Steady-State	~1 week (with continuous twice-daily dosing) [1]	Informs study design for stable drug exposure.
Food Effect	Not clinically significant [1]	Offers dosing flexibility (with or without food).

Experimental Protocols for Key Assays

The quantitative data for rucaparib are typically generated through standardized, high-quality experimental methods.

- **Cell-Free Enzymatic Assays for IC₅₀/K_i:** These values are determined using **in vitro cell-free assays** that measure the compound's ability to inhibit the activity of isolated, recombinant human PARP enzymes. The K_i (inhibitory constant) is a measure of binding affinity, often determined via crystallographic analysis or competitive binding studies, confirming that rucaparib mimics the nicotinamide moiety of NAD⁺ [1].
- **Cellular Cytotoxicity and DNA Damage Assays:** To establish the functional consequence of PARP inhibition, **in vitro cell proliferation and cytotoxicity assays** are performed across a panel of human cancer cell lines (e.g., ovarian, breast, pancreatic). The **EC₅₀** (half-maximal effective concentration) is determined by exposing cells to a range of rucaparib concentrations for a defined period (e.g., 24 hours) and measuring cell viability. Concurrently, markers of DNA damage (e.g., γH2AX) and apoptosis (e.g., caspase activation) are evaluated to link PARP inhibition to biological effect [1] [2].
- **In Vivo Pharmacodynamics:** In mouse xenograft models, the relationship between dose, plasma/tumor rucaparib concentration, **target engagement (PAR levels)**, and **anti-tumor efficacy (tumor growth inhibition)** is assessed. Tumor and plasma samples are collected and analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) for drug levels and immunoassays for PAR, demonstrating an inverse correlation between rucaparib exposure and PAR levels [1].

Mechanism of Action and Biological Context

Rucaparib's primary mechanism involves **synthetic lethality** in cells with pre-existing Homologous Recombination Deficiency (HRD), such as those with **BRCA1 or BRCA2 mutations**. The following diagram illustrates the core mechanism of action and DNA damage response pathway.

interactions by inhibiting CYP1A2, CYP3A, CYP2C9, and CYP2C19, as well as transporters like MATE1, MATE2-K, OCT1, and OCT2 [1] [4].

- **Exposure-Response Relationship:** Higher plasma exposure to rucaparib has been associated with an increase in the probability and severity of toxicities (e.g., hematological events). The relationship between exposure and efficacy, while suggesting dose-dependency, remains less conclusively established [1] [4].
- **Biomarkers for Response:** The strongest clinical efficacy is observed in tumors with **BRCA mutations** or other **Homologous Recombination Deficiency (HRD)** signatures. Translational studies suggest that responding patients may also have higher pre-treatment levels of immune markers like **PD-L1 and CD8+ T cells** in the tumor microenvironment, which could be relevant for combination therapy with immunotherapy [5].

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References

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